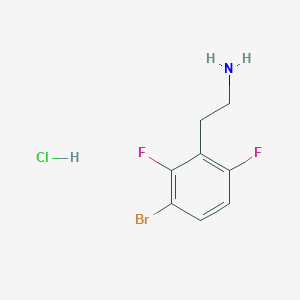![molecular formula C15H13NOS B2463098 [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol CAS No. 1708251-29-9](/img/structure/B2463098.png)
[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Phenyl group refers to the formula -C6H5, it is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring to a parent molecule . Thienyl group refers to the molecule C4H3S, derived from thiophene, it is a sulfur analog of the pyrrole molecule .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions of α-aminocarbonyl compounds with activated ketones, reactions of α-halocarbonyl compounds with β-keto esters and ammonia, or reactions of 1,4-dicarbonyl compounds with primary amines .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic system, making it less available for bonding with a proton .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It is weakly basic and has a distinctive nutty odor .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol and its derivatives have been explored in various synthesis methods. For instance, an efficient one-pot synthetic procedure for related pyrrole derivatives using acetophenone and trimethylacetaldehyde was reported by Kaur and Kumar (2018), demonstrating its utility in the economical synthesis of pyrrole derivatives (R. Kaur & Kapil Kumar, 2018). Similarly, Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, further showcasing the compound's versatility in chemical synthesis (Seda A. Torosyan et al., 2019).
Application in Material Science
The compound has potential applications in material science. For example, Zhou et al. (2013) found that treatment of thieno[3,4-b]-thiophene/benzodithiophene with methanol, which is related to the compound , resulted in enhanced efficiency in solar cells (Huiqiong Zhou et al., 2013).
Polymer Synthesis
Kaya and Aydın (2012) described the synthesis of an electroactive phenol-based polymer using a derivative of this compound, indicating its utility in the development of new materials with specific electronic properties (I. Kaya & A. Aydın, 2012).
Antimicrobial Activity
Furthermore, Kumar et al. (2012) synthesized methanones using a compound structurally related to this compound and demonstrated their antimicrobial activity (Satyender Kumar et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCKAIHMKJPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

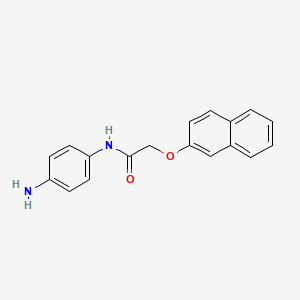
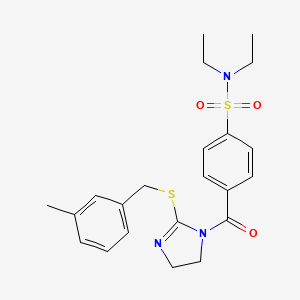

![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)
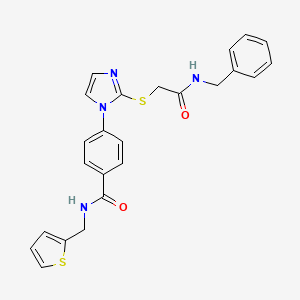
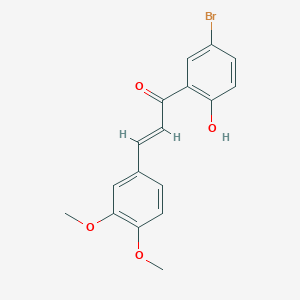
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2463027.png)

![N-(3-(methylthio)phenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463032.png)
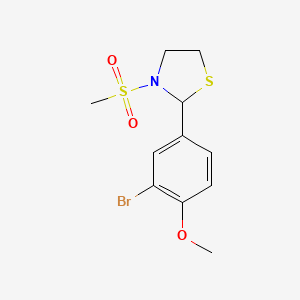
![N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463034.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2463035.png)
